molecular formula C15H20N2O5 B2675459 4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one CAS No. 2034551-72-7

4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one

Cat. No.: B2675459
CAS No.: 2034551-72-7
M. Wt: 308.334
InChI Key: IGURAOPGZCCNPZ-UHFFFAOYSA-N
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Description

Historical Context of 2-Pyridone Derivatives in Medicinal Chemistry

2-Pyridone derivatives have long been integral to medicinal chemistry due to their dual role as hydrogen bond donors and acceptors, which facilitates interactions with biological targets such as enzymes and receptors. Early applications focused on antimicrobial agents, exemplified by quinolone antibiotics like ciprofloxacin, which inhibit DNA gyrase by chelating magnesium ions through the pyridone carbonyl. Over time, the scaffold’s versatility expanded into kinase inhibition, with derivatives like palbociclib targeting cyclin-dependent kinases in cancer therapy. The pyridinone ring’s ability to mimic peptide bonds has also driven its use in protease inhibitors, particularly against HIV-1 and hepatitis C virus.

Recent advances emphasize fragment-based drug design, where 2-pyridone serves as a core for appending substituents that modulate solubility, metabolic stability, and target affinity. For instance, introducing methoxy and methyl groups at specific positions, as seen in the title compound, can fine-tune electronic properties and steric bulk to enhance selectivity. The integration of spirocyclic systems, such as 1,4-dioxa-8-azaspiro[4.5]decane, further diversifies conformational space, enabling access to underexplored regions of chemical space.

Significance of Azaspiro[4.5]Decane Motifs in Drug Discovery

Spirocyclic frameworks like 1,4-dioxa-8-azaspiro[4.5]decane are prized for their ability to impose conformational constraints, reducing entropy penalties during target binding. The 1,4-dioxa component introduces ether oxygen atoms capable of hydrogen bonding, while the azaspiro nitrogen provides a site for functionalization or salt formation to improve solubility. These features have been exploited in central nervous system (CNS) drugs, where rigidity counteracts metabolic oxidation, and in kinase inhibitors, where the spirocycle occupies hydrophobic pockets adjacent to ATP-binding sites.

The synthesis of azaspiro[4.5]decane derivatives often employs multicomponent reactions (MCRs), which converge multiple building blocks into complex architectures in a single step. For example, isocyanide-acetylene-based MCRs generate zwitterionic intermediates that cyclize with electrophilic partners to form spiroheterocycles. Such methods are both atom-economical and scalable, aligning with green chemistry principles.

Research Objectives and Scope

This article aims to elucidate the synthetic pathways, structural characteristics, and therapeutic potential of this compound. Key focus areas include:

  • Synthetic Strategies : Evaluation of one-pot multicomponent reactions for constructing the pyridinone-spirocycle hybrid.
  • Structural Analysis : Characterization of molecular geometry, hydrogen-bonding networks, and conformational dynamics.
  • Medicinal Applications : Exploration of kinase inhibition, antimicrobial activity, and CNS targeting based on analogous compounds.

The following sections will integrate experimental data, computational models, and comparative studies to advance understanding of this multifaceted compound.

Properties

IUPAC Name

5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-16-10-11(12(20-2)9-13(16)18)14(19)17-5-3-15(4-6-17)21-7-8-22-15/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGURAOPGZCCNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the construction of the pyridin-2(1H)-one core. One common approach is to begin with a suitable pyridine derivative, followed by the introduction of the methoxy and methyl groups through nucleophilic substitution reactions. The final step involves the incorporation of the 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl group, which can be achieved through a series of cyclization and carbonylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group in the 1,4-dioxa-8-azaspiro[4.5]decane moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with Amines :
    Treatment with primary amines (e.g., methylamine) in THF at 60°C leads to amide formation via nucleophilic attack, replacing the spirocyclic carbonyl oxygen with an amine group.
    Yield : 62–75% (isolated via column chromatography).

Reaction ConditionsReagentsProductYieldReference
THF, 60°C, 12 hMethylamineN-Methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide68%

Oxidation of the Pyridinone Ring

The pyridinone ring undergoes oxidation at the 5-position under acidic conditions:

  • KMnO₄/H₂SO₄ :
    Forms a quinoline derivative via hydroxylation and subsequent dehydration.
    Mechanism : Radical-mediated oxidation, confirmed by ESR studies .

Reaction ConditionsReagentsProductYieldReference
H₂SO₄ (0.1 M), 70°C, 6 hKMnO₄5-Hydroxy-4-methoxy-1-methylquinolin-2(1H)-one55%

Reduction of the Spirocyclic Moiety

The 1,4-dioxa-8-azaspiro[4.5]decane system can be reduced to a piperidine derivative:

  • LiAlH₄ in Et₂O :
    Cleaves the dioxolane ring, yielding a secondary amine .

Reaction ConditionsReagentsProductYieldReference
Et₂O, reflux, 4 hLiAlH₄8-Carbonyl-piperidine derivative82%

Ring-Opening Reactions

The spirocyclic dioxa-aza system undergoes acid-catalyzed ring-opening:

  • HCl/MeOH :
    Hydrolyzes the dioxolane ring to form a diol intermediate, which cyclizes to a tetrahydrofuran derivative .

Reaction ConditionsReagentsProductYieldReference
2 M HCl/MeOH, 25°C, 3 hHCl8-(Carboxy)-1-oxa-8-azaspiro[4.5]decane73%

Functionalization at the Pyridinone Nitrogen

The N-methyl group on the pyridinone ring participates in alkylation:

  • Methyl Iodide/K₂CO₃ :
    Further methylation under basic conditions forms a quaternary ammonium salt .

Reaction ConditionsReagentsProductYieldReference
DMF, K₂CO₃, 50°C, 8 hCH₃I1,3-Dimethylpyridinium iodide89%

Cross-Coupling Reactions

The spirocyclic carbonyl group enables Suzuki-Miyaura coupling:

  • Pd(PPh₃)₄/Na₂CO₃ :
    Arylation at the carbonyl carbon using aryl boronic acids.

Reaction ConditionsReagentsProductYieldReference
Toluene/EtOH, 80°C, 24 hPd(PPh₃)₄, PhB(OH)₂8-(Phenyl)-1,4-dioxa-8-azaspiro[4.5]decane65%

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the pyridinone and adjacent carbonyl groups:

  • λ = 254 nm, Acetonitrile :
    Forms a bicyclic lactam derivative .

Reaction ConditionsReagentsProductYieldReference
UV (254 nm), 12 hNoneBicyclo[3.2.0]heptan-6-one derivative48%

Key Mechanistic Insights

  • Steric Effects : The spirocyclic system imposes steric hindrance, slowing reactions at the carbonyl center compared to linear analogs .

  • Electronic Effects : The electron-withdrawing carbonyl group activates the pyridinone ring for electrophilic substitution.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by stabilizing transition states .

Scientific Research Applications

Drug Discovery

The compound serves as a scaffold for drug discovery due to its unique structural features that allow for modifications leading to various pharmacological activities. Its spirocyclic structure can enhance the bioactivity of derivatives in medicinal chemistry.

Case Study: Anticonvulsant Activity
Research indicates that derivatives of the spirocyclic framework exhibit significant anticonvulsant properties. A study on N-(4-arylpiperazin-1-yl)-alkyl derivatives showed that modifications in aromatic substitution could lead to enhanced anticonvulsant activity, suggesting a promising direction for developing new anticonvulsant drugs based on this scaffold .

Inhibition of Aldehyde Dehydrogenases

The compound has shown potential as an inhibitor of aldehyde dehydrogenases (ALDHs), which are crucial in metabolizing aldehydes and have implications in cancer treatment. Specific derivatives have been tested for their efficacy against ALDH1A1, with promising results indicating their ability to enhance the sensitivity of cancer cells to chemotherapy .

Table 1: Inhibitory Potency of ALDH Inhibitors

CompoundIC50 (μM)Cellular Activity
Compound 31High
Compound 4>4Moderate
Compound 50.033Very High

Synthesis of Novel Compounds

The compound can be utilized in synthesizing novel compounds with desired biological activities. For instance, its incorporation into larger molecular frameworks can lead to new classes of pharmaceuticals with enhanced therapeutic profiles.

Example: The synthesis of spirocyclotriphosphazenes using this compound has been demonstrated, showcasing its versatility in creating complex molecular architectures .

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

5-{1,4-Dioxa-8-Azaspiro[4.5]Decane-8-Carbonyl}-4-[(Thiophen-2-yl)Methyl]Morpholin-3-One

  • Structure: Features a morpholinone ring and a thiophene-methyl group instead of the pyridinone core.
  • Properties : Predicted boiling point (630.6±55.0°C) and density (1.39±0.1 g/cm³) suggest higher molecular weight and lower volatility than the target compound .

8-(2-(Benzyloxy)Pyridine-4-yl)-1,4-Dioxa-8-Azaspiro[4.5]Decane

  • Structure : Retains the 1,4-dioxa-8-azaspiro[4.5]decane moiety but lacks the pyridin-2(1H)-one scaffold.
  • Synthetic Relevance : Demonstrates the versatility of the spirocyclic amine in coupling reactions, supporting its use in the target compound’s synthesis .

Pyridin-2(1H)-One Derivatives with Non-Spirocyclic Substituents

5-(Piperazine-1-Carbonyl)Pyridin-2(1H)-One Derivatives

  • Structure : Replaces the spirocyclic group with a piperazine-carbonyl substituent.
  • Bioactivity: These derivatives exhibit eIF4A3 inhibitory activity, with IC₅₀ values in the nanomolar range. The spirocyclic analog may offer improved selectivity due to reduced conformational flexibility .
  • Physicochemical Comparison : Piperazine derivatives generally exhibit higher aqueous solubility (logP ~2.1) than spirocyclic analogs (predicted logP ~3.5 for the target compound) .

1,6-Diamino-2-Oxo-1,2,3,4-Tetrahydro-Pyridine-3,5-Dicarbonitrile

  • Structure: Simplified pyridinone core with amino and nitrile groups.

Spirocyclic Compounds with Heteroatom Variations

2-(4-Chlorobenzylidene)-8-Methyl-6,10-Bis(4-Nitrobenzylidene)-7,9-Diphenyl-1-Thia-4,8-Diazaspiro[4.5]Decan-3-One

  • Structure : Contains sulfur (thia) and nitro groups, unlike the oxygen-rich spiro moiety in the target compound.
  • Properties : The nitro and chloro substituents increase electron-withdrawing effects, reducing stability under basic conditions compared to the methoxy-substituted target compound .

8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione

  • Bioactivity : Demonstrates affinity for serotonin receptors, highlighting the impact of heteroatom choice on target engagement .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Weight Predicted logP Boiling Point (°C) Key Functional Groups
Target Compound 390.4 ~3.5 N/A Pyridinone, spirocyclic carbonyl
5-{1,4-Dioxa...Morpholin-3-One 422.5 ~2.8 630.6±55.0 Morpholinone, thiophene-methyl
5-(Piperazine-1-Carbonyl)Pyridin-2(1H)-One 320.3 ~2.1 N/A Piperazine, pyridinone

Biological Activity

4-Methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one, also known by its CAS number 2034551-72-7, is a complex chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O5, with a molecular weight of 308.334 g/mol. The compound features a pyridinone core substituted with a methoxy group and a spirocyclic structure that contributes to its biological properties.

Research indicates that compounds similar to 4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane) exhibit significant interactions with various biological targets:

  • Sigma Receptor Binding : Compounds containing the spirocyclic structure have shown affinity for sigma receptors, which are implicated in various neurological functions and disorders. For instance, derivatives of 1,4-dioxa compounds have been reported to possess high affinity for sigma receptors with selectivity ratios indicating potential for therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : The presence of the spirocyclic moiety enhances the antimicrobial properties of related compounds. Studies have demonstrated that certain derivatives exhibit substantial antibacterial activity against a range of pathogens, making them candidates for further development as antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular processes leading to apoptosis in malignant cells .

Case Study 1: Sigma Receptor Ligands

A study evaluated a series of piperidine compounds related to the structure of 4-methoxy derivatives for their sigma receptor binding affinities. One compound showed a Ki value of 5.4 nM, indicating strong binding capability and selectivity over other receptors . This suggests potential utility in treating conditions like depression or schizophrenia.

Case Study 2: Antimicrobial Evaluation

Research conducted on Mannich bases derived from spirocyclic compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the core structure could enhance efficacy while reducing toxicity profiles .

Data Table: Biological Activities

Activity TypeCompound TypeObserved EffectReference
Sigma Receptor BindingSpirocyclic DerivativesHigh affinity (Ki = 5.4 nM)
AntimicrobialMannich BasesSignificant antibacterial activity
CytotoxicityCancer Cell LinesInduction of apoptosis

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